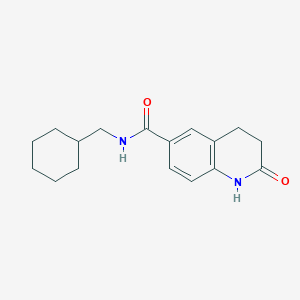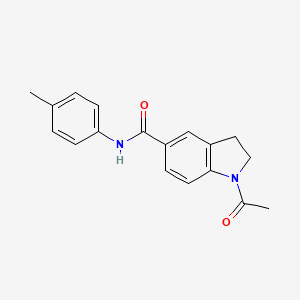
1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide, also known as AMMI, is a synthetic compound that has been of significant interest in the field of scientific research. This molecule belongs to the class of indole derivatives and has been shown to exhibit various biochemical and physiological effects. The purpose of
作用机制
The mechanism of action of 1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide is thought to prevent cancer cells from proliferating, leading to their eventual death.
Biochemical and Physiological Effects:
In addition to its potential as a cancer therapy, 1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide has also been shown to exhibit various other biochemical and physiological effects. Studies have shown that 1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, 1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide has been shown to have antioxidant properties, which may contribute to its potential as a cancer therapy.
实验室实验的优点和局限性
One of the main advantages of using 1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, 1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide has been extensively studied, and its potential applications in cancer therapy and other areas of research have been well documented. However, one limitation of using 1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for research involving 1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide. One potential area of research is the development of new analogs of 1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide that exhibit improved cytotoxic activity and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of 1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide and its potential applications in the treatment of other diseases. Finally, research is needed to determine the optimal dosage and administration methods for 1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide in order to maximize its potential therapeutic benefits.
合成方法
The synthesis of 1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide involves the reaction of 4-methylacetanilide with isatin in the presence of acetic anhydride and glacial acetic acid. The resulting product is then subjected to reduction using sodium borohydride, which yields 1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide as a white crystalline solid. This synthesis method has been well established in the literature and has been used to produce 1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide in large quantities for scientific research purposes.
科学研究应用
1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide has been extensively studied for its potential applications in the treatment of various diseases. One of the most promising areas of research has been in the field of cancer therapy. Studies have shown that 1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide exhibits cytotoxic activity against cancer cells, particularly those of the breast, lung, and colon. Additionally, 1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which makes it a potential candidate for cancer treatment.
属性
IUPAC Name |
1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-3-6-16(7-4-12)19-18(22)15-5-8-17-14(11-15)9-10-20(17)13(2)21/h3-8,11H,9-10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYJIVUGWHLSSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


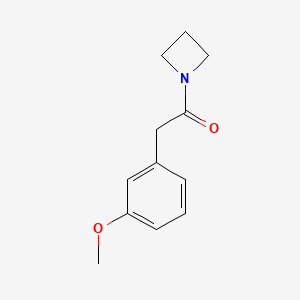
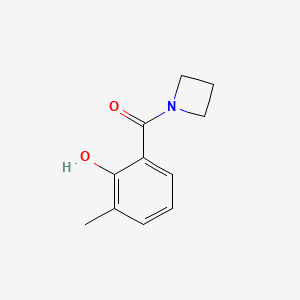
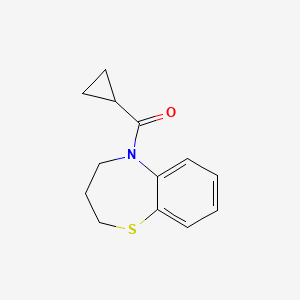
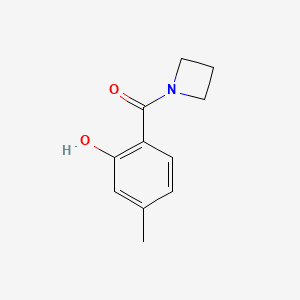
![1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7472225.png)
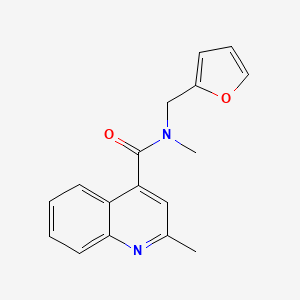
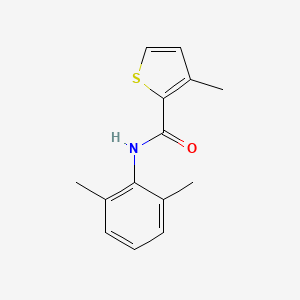

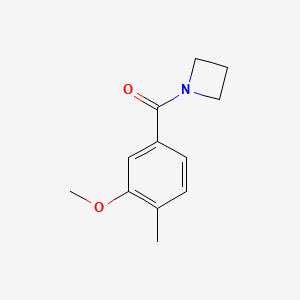
![3-[2-(Azepan-1-yl)-2-oxoethyl]-8-methylquinazolin-4-one](/img/structure/B7472265.png)


